Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding.
Ticagrelor-d7
CAS No.:
VCID: VC0196518
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 529.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Ticagrelor-d7 is a deuterated form of ticagrelor, a medication used primarily as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. The deuterated version, ticagrelor-d7, is specifically designed for use as an internal standard in mass spectrometry (MS) analyses, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to quantify ticagrelor levels accurately. Use in Mass SpectrometryTicagrelor-d7 serves as an internal standard in MS analyses to enhance the accuracy and reliability of ticagrelor quantification. By using a deuterated form, researchers can differentiate between the analyte (ticagrelor) and the internal standard (ticagrelor-d7) based on their mass-to-charge ratios, allowing for precise measurement of ticagrelor concentrations in biological samples. Storage and StabilityTicagrelor-d7 is supplied as a solid and should be stored at -20°C. It has a stability of at least four years under these conditions . Comparison of Ticagrelor and Ticagrelor-d7
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Product Name | Ticagrelor-d7 | ||||||||||||||||||
Molecular Formula | C23H28F2N6O4S | ||||||||||||||||||
Molecular Weight | 529.6 g/mol | ||||||||||||||||||
IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | ||||||||||||||||||
Standard InChI | InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | ||||||||||||||||||
Standard InChIKey | OEKWJQXRCDYSHL-MHTCSOGVSA-N | ||||||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | ||||||||||||||||||
SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | ||||||||||||||||||
Canonical SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | ||||||||||||||||||
Appearance | Yellow Solid | ||||||||||||||||||
Melting Point | >125°C (Subl.) | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Related CAS | 274693-27-5 (unlabelled) | ||||||||||||||||||
Synonyms | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-D1,2-Cyclopentanediolifluorophenyl)cyclopropyl]amino]-5-(propylthio-d7)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol; AR-C 126532XX-d7; AZD 6140-d7 | ||||||||||||||||||
Tag | Tianeptine | ||||||||||||||||||
PubChem Compound | 71752570 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
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